molecular formula C15H22N2O4 B6421050 4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid CAS No. 1047682-58-5

4-((2-Ethyl-6-methylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid

Cat. No.: B6421050
CAS No.: 1047682-58-5
M. Wt: 294.35 g/mol
InChI Key: FBZBMWVVMQEBCR-UHFFFAOYSA-N
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Description

The compound “3-[(2-ethyl-6-methylphenyl)carbamoyl]-2-[(2-hydroxyethyl)amino]propanoic acid” is a complex organic molecule. It contains a phenyl group (a benzene ring), which is part of the 2-ethyl-6-methylphenyl component . The carbamoyl part suggests the presence of a carbamic acid group , and the 2-[(2-hydroxyethyl)amino]propanoic acid component indicates the presence of an amino acid structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamic acids and phenylboronic acids are known to participate in various chemical reactions. For example, carbamic acids can decompose into ammonia and carbon dioxide , and phenylboronic acids can undergo Suzuki-Miyaura coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, phenylboronic acid is a white powder , and carbamic acid is stable only up to about -23°C .

Properties

IUPAC Name

4-(2-ethyl-6-methylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-11-6-4-5-10(2)14(11)17-13(19)9-12(15(20)21)16-7-8-18/h4-6,12,16,18H,3,7-9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZBMWVVMQEBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC(C(=O)O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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